![molecular formula C11H16ClF2NO B1478719 2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one CAS No. 2098039-19-9](/img/structure/B1478719.png)
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one, also known as 2-Chloro-1-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one, is a highly versatile compound with a wide range of applications in scientific research and lab experiments. It is an organic, colorless solid that is soluble in water and has a molecular weight of 324.05 g/mol. 2-Chloro-1-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one is used in the synthesis of a variety of products, including pharmaceuticals, pesticides, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
This compound is involved in the synthesis of complex heterocyclic structures, demonstrating its utility in creating novel molecules with potential biological and material applications. For instance, it plays a critical role in the formation of novel antiaromatic systems and benzodiazepines through reactions with different reagents, showcasing its versatility in synthetic organic chemistry (Abe, Ishikawa, Hayashi, & Miura, 1990). Similarly, its involvement in the preparation of pyrroles from homopropargyl azides underlines its potential in the synthesis of substituted pyrroles, a class of compounds with wide-ranging applications in pharmaceuticals and materials science (Wyrębek, Sniady, Bewick, Li, Mikus, Wheeler, & Dembinski, 2009).
Molecular Building Blocks
The compound serves as a precursor for the generation of N-heterocyclic building blocks, which are crucial for the development of pharmaceuticals and agrochemicals. The synthesis of 2H-azirine-2-carbonyl azides and their use in producing α-aminopyrroles and pyrrolopyridinones illustrates the compound's utility in constructing complex nitrogen-containing heterocycles, which are foundational structures in medicinal chemistry (Funt, Krivolapova, Khoroshilova, Novikov, & Khlebnikov, 2020).
Advanced Materials
In the realm of materials science, the synthesis pathways involving "2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one" contribute to the development of novel materials. For instance, the creation of fluorinated calix[4]pyrroles and dipyrrolylquinoxalines from difluoropyrrole units demonstrates the potential for designing new anion receptors with improved affinities and selectivities, which are valuable for sensing applications and ion transport technologies (Anzenbacher, Try, Miyaji, Jursíková, Lynch, Marquez, & Sessler, 2000).
Eigenschaften
IUPAC Name |
2-chloro-1-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF2NO/c1-2-9(12)10(16)15-5-7-3-4-11(13,14)8(7)6-15/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKFBPIJQGJFLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC2CCC(C2C1)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



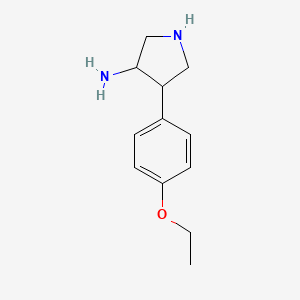

![6-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1478638.png)

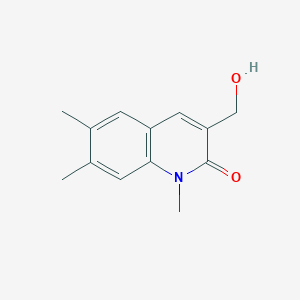
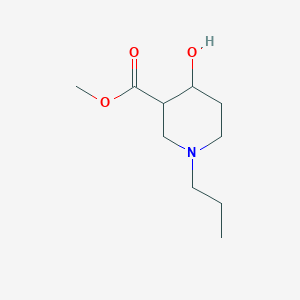
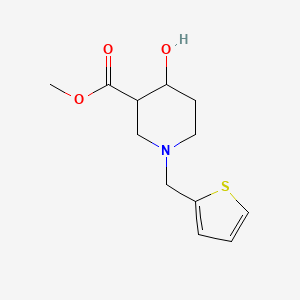
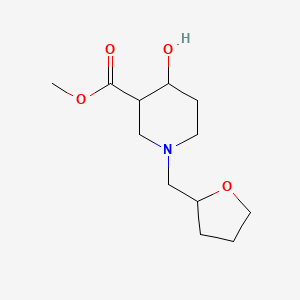

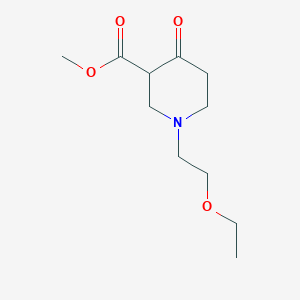
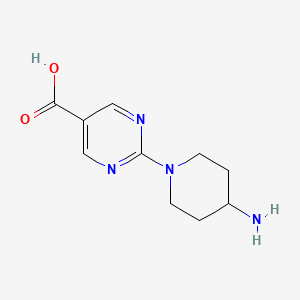
![4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478651.png)

![1-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1478659.png)